molecular formula C9H15ClN2O2S B6200366 N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride CAS No. 2694729-37-6

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride

Cat. No.: B6200366
CAS No.: 2694729-37-6
M. Wt: 250.7
InChI Key:
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Description

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride, also known as MAMMSH-HCl, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless crystalline solid with a molecular weight of 297.82 g/mol. MAMMSH-HCl is an important reagent in the synthesis of several compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a reagent for the synthesis of various derivatives, such as nitro compounds, amides, and urea derivatives.

Mechanism of Action

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from catalyzing the reaction of the substrate, thus inhibiting the enzyme. In addition, this compound has been shown to act as a fluorescent probe for the detection of metals and as a fluorescent dye for the detection of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, a fluorescent probe for the detection of metals, and a fluorescent dye for the detection of proteins. In addition, this compound has been shown to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is easy to obtain, and it is relatively stable. In addition, it is a versatile reagent that can be used for the synthesis of a variety of compounds. However, there are also some limitations to its use in laboratory experiments. For example, it is not suitable for use in reactions with strong acids or bases, and it is not suitable for use in reactions with sensitive substrates.

Future Directions

The potential future applications of N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride are numerous. For example, it could be used as a reagent for the synthesis of more complex compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used as a fluorescent probe for the detection of metals and proteins, as well as for the inhibition of enzymes. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, including drugs and other organic molecules. Finally, it could be used to develop new methods for the synthesis of complex organic compounds.

Synthesis Methods

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride can be synthesized by reacting 4-methoxybenzene-1-sulfonamide with methylamine in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation of the reactants. The reaction is then quenched with hydrochloric acid and the product is isolated by filtration. The product can then be purified by recrystallization from an appropriate solvent.

Scientific Research Applications

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for the detection of metals and as a fluorescent dye for the detection of proteins. In addition, this compound has been used as a reagent for the synthesis of various derivatives, such as nitro compounds, amides, and urea derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride involves the reaction of 4-(methylamino)methylbenzenesulfonamide with formaldehyde and hydrochloric acid.", "Starting Materials": [ "4-(methylamino)methylbenzenesulfonamide", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Mix 4-(methylamino)methylbenzenesulfonamide, formaldehyde, and hydrochloric acid in a reaction flask.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry it to obtain N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride." ] }

2694729-37-6

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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